![molecular formula C10H10N4O2 B3719960 3-[(2-hydroxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3719960.png)
3-[(2-hydroxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
Overview
Description
3-[(2-hydroxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, commonly known as HMTA, is a heterocyclic organic compound with a triazine core structure. It has gained significant attention due to its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of HMTA is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes involved in cellular processes. It has been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. HMTA has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
HMTA has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. It has also been found to inhibit the replication of various viruses, including HIV, influenza, and herpes simplex virus. HMTA has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and various diseases. It has also been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
HMTA has several advantages for lab experiments. It is readily available and can be synthesized with high purity and good yield. It has a stable structure and can be stored for extended periods without degradation. However, HMTA has some limitations for lab experiments. It is toxic and should be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research of HMTA. It has potential applications in the development of new antitumor, antiviral, and antimicrobial agents. Its neuroprotective effects and potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease warrant further investigation. HMTA can also be used as a reagent in analytical chemistry for the detection of various metal ions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
In conclusion, HMTA is a heterocyclic organic compound with a triazine core structure that has gained significant attention due to its potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it can be synthesized with high purity and good yield. HMTA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific research fields.
Scientific Research Applications
HMTA has been extensively studied for its potential applications in various scientific research fields. It has been found to possess antitumor, antiviral, and antimicrobial activities. It has also been reported to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. HMTA has been used as a reagent in analytical chemistry for the detection of various metal ions. It has also been used in the synthesis of other organic compounds.
properties
IUPAC Name |
3-(2-hydroxy-5-methylanilino)-4H-1,2,4-triazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-3-8(15)7(4-6)12-10-13-9(16)5-11-14-10/h2-5,15H,1H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHXUZQDPVZQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NN=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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